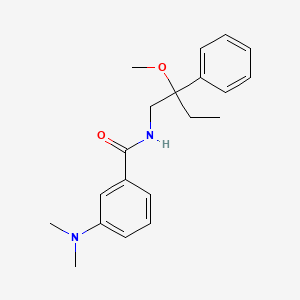![molecular formula C25H23N7O B2512768 N-(1-(1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamid CAS No. 1005717-36-1](/img/structure/B2512768.png)
N-(1-(1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide” is a complex organic molecule. It is related to the class of organic compounds known as thiazolecarboxamides . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid amide group .
Synthesis Analysis
The synthesis of similar compounds often involves a series of transformations. For instance, a series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities . A structure–activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include hydrolysis, condensations, ring transformations, and coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For instance, one compound was found to yield 88%, crystallized from ethyl acetate–methanol (1:1); mp 265–266 °C; IR (cm −1): 3302 (NH); 2210 (C≡N); 1662 (C=O) .Wissenschaftliche Forschungsanwendungen
Tief eutektische Lösungsmittel (DESs) als Katalysatoren
Die Verbindung wurde bei der Synthese eines neuartigen tief eutektischen Lösungsmittels (DES) namens MTPPBr-PHTH-DES verwendet. Dieses DES wird durch die Kombination von Methyltriphenylphosphoniumbromid (MTPPBr) und Phthalsäure (PHTH) im molaren Verhältnis eins zu eins hergestellt. Das DES fungiert als vielseitiger saurer Katalysator für verschiedene Reaktionen, darunter die Synthese von Pyrimido[4,5-d]pyrimidinen und Pyrano[3,2-c]chromenen unter lösungsmittelfreien Bedingungen . Zu den Hauptmerkmalen dieser Methode gehören kurze Reaktionszeiten, niedrige Temperaturen, hohe Effizienz sowie die einfache Wiederverwertung und Trennung des DES-Katalysators.
Antibakterielles Potenzial
Bei der Erforschung von Derivaten dieser Verbindung stellten Forscher fest, dass Verbindungen 1a und 1b ein gutes antimikrobielles Potenzial aufweisen . Weitere Untersuchungen des Wirkmechanismus und spezifischer Ziele könnten wertvolle Erkenntnisse für die Medikamentenentwicklung liefern.
Hemmung von Proteinkinasen
Die Struktur der Verbindung deutet auf mögliche Wechselwirkungen mit Proteinkinasen hin. Insbesondere könnte sie die Aktivität der PKB-Kinase hemmen, was Auswirkungen auf die Krebsforschung oder andere Krankheiten haben könnte, die mit einer Fehlregulation von Kinasen zusammenhängen .
Modulation des Zellwachstums
In Zellkulturstudien beeinflusste die Verbindung die Geschwindigkeit des Zellwachstums, wenn sie mit fötalem Rinderserum kultiviert wurde. Das Verständnis ihrer Auswirkungen auf zelluläre Prozesse könnte zu Anwendungen im Tissue Engineering, der regenerativen Medizin oder der Krebstherapie führen .
Medikamentendesign und -synthese
Aufgrund ihrer einzigartigen Pyrimidin-basierten Struktur könnte diese Verbindung als Gerüst für die Entwicklung neuer pharmakologisch aktiver Moleküle dienen. Forscher können Modifikationen untersuchen, um die Medikamenteneigenschaften, ADME-Tox-Eigenschaften und die Zielspezifität zu verbessern .
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit jnk3, a protein kinase involved in various cellular processes .
Mode of Action
It is likely that it interacts with its target proteins through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Similar compounds have been found to affect pathways involving jnk3, a protein kinase .
Result of Action
Similar compounds have been found to inhibit jnk3, a protein kinase, which could potentially affect various cellular processes .
Zukünftige Richtungen
The future directions for research on this compound and similar compounds could involve further exploration of their potential medicinal uses. For instance, 1-H-pyrazole-3-carboxamide derivatives have been found to exhibit excellent FLT3 and CDK inhibition , suggesting potential applications in the treatment of diseases involving these enzymes.
Biochemische Analyse
Biochemical Properties
Based on its structural similarity to other heterocyclic compounds, it is plausible that it may interact with a range of enzymes and proteins within the cell .
Cellular Effects
The effects of N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide on cellular processes are largely unexplored. Given its potential to interact with various biomolecules, it may influence cell function in several ways. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies could potentially investigate its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of different dosages of N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide in animal models have not been reported. Future studies could explore any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and could also influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and could also influence its localization or accumulation within cells .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O/c1-16-9-10-21(17(2)11-16)31-24-20(14-28-31)25(27-15-26-24)32-22(12-18(3)30-32)29-23(33)13-19-7-5-4-6-8-19/h4-12,14-15H,13H2,1-3H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFIYUPVVHYZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2512688.png)


![2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid](/img/structure/B2512694.png)


![2-[3-[(E)-(3,5-Dioxo-1,2,4-triazolidin-4-yl)iminomethyl]indol-1-yl]acetic acid](/img/structure/B2512699.png)



![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2512706.png)
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2512707.png)
![2-Methyl-3-{[(pyridin-4-yl)methyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2512708.png)
